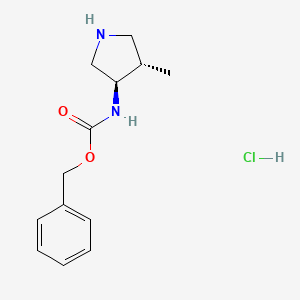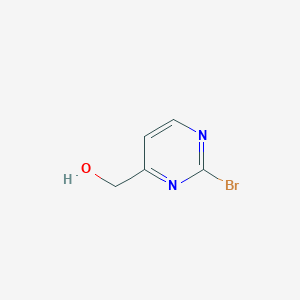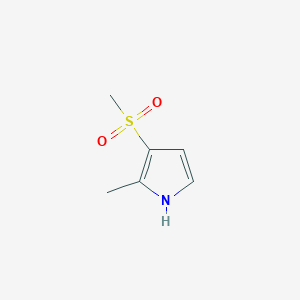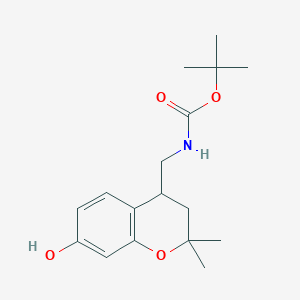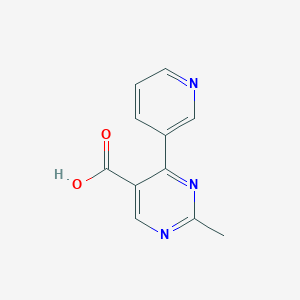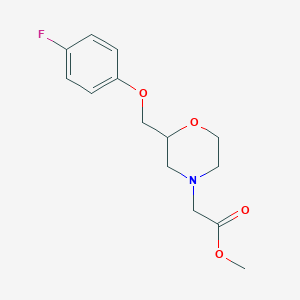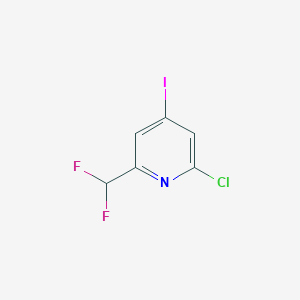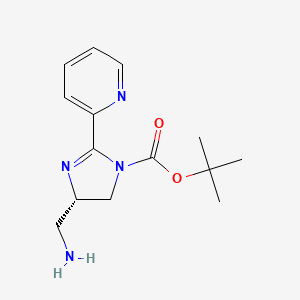
(S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to cyclization to form the imidazole ring. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, specific solvents, and sometimes catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
Pyridine: Shares the pyridine ring but lacks the imidazole moiety.
Histidine: An amino acid with an imidazole side chain, similar in structure but different in function.
Uniqueness
(S)-Tert-butyl 4-(aminomethyl)-2-(pyridin-2-YL)-4,5-dihydro-1H-imidazole-1-carboxylate is unique due to its combination of the imidazole and pyridine rings, along with the tert-butyl and aminomethyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like imidazole or pyridine .
Eigenschaften
Molekularformel |
C14H20N4O2 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
tert-butyl (4S)-4-(aminomethyl)-2-pyridin-2-yl-4,5-dihydroimidazole-1-carboxylate |
InChI |
InChI=1S/C14H20N4O2/c1-14(2,3)20-13(19)18-9-10(8-15)17-12(18)11-6-4-5-7-16-11/h4-7,10H,8-9,15H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
HZDHHHNFLXBAFZ-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](N=C1C2=CC=CC=N2)CN |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(N=C1C2=CC=CC=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11780472.png)
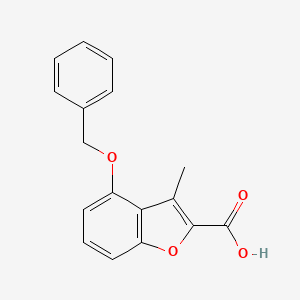
![4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11780492.png)

